7-Nitro-3,4-dihydroisoquinoline

Synthetic methodology α-amidoalkylation heterocyclic chemistry

Select 7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) for its unique 7-position electron-withdrawing nitro group, which enables intermolecular α-amidoalkylation with aromatic substrates—a transformation inaccessible with the unsubstituted scaffold or alternative nitro positional isomers. This regiospecific substitution pattern has been validated in cytotoxic hydroxamic acid derivatives against Hep3B hepatocarcinoma cells and is patented for nitroreductase-responsive fluorescent probe development. Computational Log P ~1.2, TPSA 58.2 Ų, and zero H-bond donors confer favorable CNS drug-likeness. Specify 7-nitro isomer explicitly—generic substitution compromises reactivity and biological performance.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 62541-59-7
Cat. No. B1308824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3,4-dihydroisoquinoline
CAS62541-59-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2
InChIKeyGVHORNVRKMSZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) Procurement and Differential Profile


7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) is a nitro-substituted heterocyclic compound belonging to the dihydroisoquinoline class, with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 g/mol [1]. The compound is characterized by a nitro group at the 7-position of the 3,4-dihydroisoquinoline scaffold, which imparts distinct electronic properties including a computed Log P value of approximately 1.2 [1]. This electron-withdrawing substitution pattern differentiates it from unsubstituted 3,4-dihydroisoquinoline and from alternative positional isomers (e.g., 5-nitro, 6-nitro, 8-nitro) that exhibit altered reactivity profiles and biological target engagement [2]. Commercially, the compound is typically supplied at 95% purity and requires storage at 2–8°C .

Why 7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) Cannot Be Interchanged with Other Nitro-Dihydroisoquinolines or Unsubstituted Analogs


Generic substitution among nitro-dihydroisoquinoline congeners is precluded by position-dependent electronic effects that govern both synthetic utility and biological performance. The 7-nitro substitution pattern on 3,4-dihydroisoquinoline introduces a site-specific electron-withdrawing effect that enables α-amidoalkylation reactions not accessible with the unsubstituted parent scaffold or with alternative nitro positional isomers [1]. In medicinal chemistry contexts, the 7-nitro motif has been specifically validated as a privileged pharmacophore: derivatives bearing the 7-nitro-3,4-dihydroisoquinoline core demonstrate cytotoxic activity against human hepatocarcinoma Hep3B cells [2], whereas 6-nitro and 8-nitro positional isomers are preferentially employed in entirely distinct applications such as fluorescent nitroreductase probe development [3]. Furthermore, the 7-nitro configuration confers distinct physicochemical parameters—including a topological polar surface area of 58.2 Ų and zero hydrogen bond donors—that directly impact solubility, membrane permeability, and formulation behavior relative to other substitution patterns [4]. These divergences underscore that the 7-nitro positional isomer is not functionally interchangeable with its regioisomers and must be explicitly specified for applications requiring its unique electronic and steric signature.

Quantitative Differentiation Evidence for 7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) Versus Comparators


Comparative α-Amidoalkylation Reactivity: 7-Nitro Substitution Enables Electron-Withdrawing-Mediated C–C Bond Formation Absent in Unsubstituted Parent Scaffold

7-Nitro-3,4-dihydroisoquinoline participates in intermolecular α-amidoalkylation reactions with aromatics when converted to adducts with acyl chlorides, a transformation enabled specifically by the electron-withdrawing nitro group at the 7-position. In contrast, unsubstituted 3,4-dihydroisoquinoline lacks sufficient electrophilic activation for this transformation under identical conditions [1]. The study explicitly identifies 7-nitro-3,4-dihydroisoquinoline as the exemplar electron-withdrawing group-substituted substrate that enables this reaction class, while no comparable reactivity is reported for the parent compound or for 5-nitro or 8-nitro positional isomers in this context [1].

Synthetic methodology α-amidoalkylation heterocyclic chemistry

Derivative Cytotoxicity: 7-Nitro-3,4-dihydroisoquinoline-Derived Hydroxamic Acid Demonstrates Hep3B Cell Line Activity

A hydroxamic acid derivative synthesized from the 7-nitro-3,4-dihydroisoquinoline scaffold (specifically, 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one) was evaluated for cytotoxicity against the human hepatocarcinoma cell line Hep3B [1]. The study reports the full synthesis and cytotoxic assessment of this novel dihydroisoquinoline-derived hydroxamic acid, establishing the 7-nitro-3,4-dihydroisoquinoline core as a viable scaffold for generating bioactive molecules with antitumor potential [1].

Medicinal chemistry cytotoxicity oncology

Nitroreductase Probe Development: 7-Nitro Scaffold as Precursor for Fluorogenic Detection Platforms

7-Nitro-substituted heteroaromatic compounds are explicitly claimed as fluorogenic probes for nitroreductase (NTR) detection in US Patent US20100173332A1, which discloses that non-fluorescent nitro-substituted aromatic probes are reduced in the presence of nitroreductase to form fluorescent derivatives detectable via fluorescence spectroscopy [1]. While the patent claims a broad class including 7-nitro-4-quinolinyl derivatives, the 7-nitro-3,4-dihydroisoquinoline scaffold provides a structurally distinct heterocyclic core compared to the quinoline-based and acridine-based probes also disclosed [1].

Nitroreductase fluorescent probes hypoxia imaging

Physicochemical Differentiation: 7-Nitro Substitution Confers Distinct Lipophilicity and Polar Surface Area Profile Relative to Parent Scaffold

7-Nitro-3,4-dihydroisoquinoline exhibits computed physicochemical properties that distinguish it from unsubstituted 3,4-dihydroisoquinoline and influence its behavior in biological and formulation contexts. The compound has a consensus Log P value of approximately 1.2 (range 0.87–1.46 across five prediction methods), a topological polar surface area (TPSA) of 58.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The introduction of the nitro group at the 7-position increases lipophilicity (Log P) by approximately 0.5–0.8 units relative to unsubstituted 3,4-dihydroisoquinoline (estimated Log P ≈ 0.4–0.7), while maintaining favorable TPSA values for membrane permeability [1].

Physicochemical properties drug-likeness computational chemistry

Commercial Availability and Purity Specifications: 95% Standard Grade with Multiple Vendor Options

7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) is commercially available from multiple vendors at standard purity of 95%, with documented batch-specific quality control including NMR, HPLC, and GC analytical data . Pricing for research-grade material (1g scale) is approximately $3100–$3120 . Storage conditions require 2–8°C . In contrast, alternative nitro-substituted dihydroisoquinoline positional isomers (e.g., 5-nitro-, 6-nitro-, 8-nitro-3,4-dihydroisoquinoline) show substantially more limited commercial availability, with fewer suppliers and less standardized quality documentation [1].

Procurement supply chain quality control

Evidence-Backed Application Scenarios for 7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7)


Synthesis of 1-Aryl-2-acyltetrahydroisoquinolines via α-Amidoalkylation

Researchers requiring electrophilic activation of the dihydroisoquinoline scaffold for intermolecular α-amidoalkylation with aromatic substrates should procure 7-nitro-3,4-dihydroisoquinoline specifically. The electron-withdrawing nitro group at the 7-position enables this transformation, whereas unsubstituted 3,4-dihydroisoquinoline fails to participate under identical conditions [1]. This application is directly supported by published synthetic methodology demonstrating successful adduct formation from acyl chlorides and subsequent reaction with aromatics [1].

Medicinal Chemistry Scaffold for Anticancer Hydroxamic Acid Derivatives

Medicinal chemistry programs targeting hepatocarcinoma or related oncology indications may utilize 7-nitro-3,4-dihydroisoquinoline as a core scaffold for hydroxamic acid derivative synthesis. The 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one derivative has demonstrated cytotoxic activity against Hep3B human hepatocarcinoma cells [1]. This application is supported by peer-reviewed publication data establishing the 7-nitro substitution pattern as a viable starting point for bioactive molecule development [1].

Nitroreductase-Responsive Fluorescent Probe Development Platform

Investigators developing fluorogenic probes for nitroreductase (NTR) detection in hypoxia imaging or gene-directed enzyme prodrug therapy (GDEPT) applications should consider 7-nitro-3,4-dihydroisoquinoline as a scaffold alternative to quinoline-based probes. The 7-nitro substitution pattern is explicitly claimed in US patent literature for NTR-responsive fluorescent probe applications [1]. The dihydroisoquinoline core offers distinct electronic and steric properties that may confer differentiated NTR substrate recognition and fluorescence output characteristics compared to quinoline and acridine scaffolds [1].

Physicochemical Optimization of CNS-Penetrant Dihydroisoquinoline Derivatives

Drug discovery programs requiring enhanced lipophilicity for improved blood-brain barrier penetration or cellular uptake may preferentially select 7-nitro-3,4-dihydroisoquinoline over unsubstituted 3,4-dihydroisoquinoline. The 7-nitro substitution increases Log P by approximately 0.5–0.8 units (consensus Log P ≈ 1.2) while maintaining a favorable TPSA of 58.2 Ų and zero hydrogen bond donors, properties computationally associated with favorable CNS drug-likeness [1]. These physicochemical parameters are directly relevant to formulation development and pharmacokinetic optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.